N-Vinylacetamide

Description

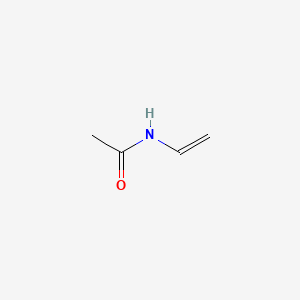

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-3-5-4(2)6/h3H,1H2,2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAKESSLMFZVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28408-65-3 | |

| Record name | Poly(N-vinylacetamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28408-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0063735 | |

| Record name | N-Vinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5202-78-8 | |

| Record name | N-Vinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5202-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Vinylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005202788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Vinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-vinylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-VINYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227WR07D3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: The Imperative of Purity in Polymer Science

An In-Depth Technical Guide to the Synthesis and Purification of N-Vinylacetamide (NVA) Monomer

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

This compound (NVA) is a non-ionic, water-soluble monomer of significant commercial and academic interest.[1][2] Its polymer, poly(this compound) (PNVA), serves as a crucial precursor to poly(vinylamine), a cationic polymer with wide-ranging applications in water treatment, biomedical devices, and drug delivery systems.[2][3][4] The monomer itself, with the chemical formula C₄H₇NO, is a white to light-yellow solid that readily undergoes radical polymerization.[1][5] However, the journey from simple precursors to a high-fidelity polymer is dictated almost entirely by the purity of the starting monomer. The presence of even parts-per-million (ppm) level impurities, such as acetaldehyde or unsaturated by-products, can drastically inhibit polymerization, lead to inconsistent polymer molecular weights, and compromise the physicochemical properties of the final material.[1] This guide provides a comprehensive overview of the prevalent synthesis methodologies and the critical purification strategies required to produce polymer-grade this compound, grounded in chemical principles and field-proven experience.

Part 1: Synthesis Methodologies - A Tale of Two Pathways

The synthesis of NVA is not a singular path but a choice between routes, each with distinct advantages in yield, purity, and economic viability. The two most established methods both begin with acetamide and acetaldehyde but diverge in their intermediate strategy.

Methodology A: The Ethylidenebisacetamide Pathway

This classical two-step approach is well-documented but often yields a product that demands rigorous purification.[2][3] The process involves the acid-catalyzed reaction of acetamide and acetaldehyde to form an intermediate, which is then thermally cracked.[3]

-

Step 1: Synthesis of Ethylidenebisacetamide Intermediate. The core of this step is the acid-catalyzed condensation of two equivalents of acetamide with one equivalent of acetaldehyde. Mineral acids such as sulfuric acid are typically employed to protonate the acetaldehyde carbonyl, rendering it more susceptible to nucleophilic attack by the nitrogen of acetamide.[3] The reaction proceeds to form a stable, crystalline intermediate, ethylidenebisacetamide.

-

Step 2: Pyrolysis to this compound. The isolated ethylidenebisacetamide is subjected to thermal decomposition (pyrolysis). At elevated temperatures, the intermediate undergoes an elimination reaction, releasing one molecule of acetamide to form the desired this compound product.[3] The primary drawback of this route is that the pyrolysis step can be difficult to control and often produces a complex mixture of products, making the subsequent purification challenging.[2]

Caption: Workflow for NVA synthesis via the Ethylidenebisacetamide intermediate.

Methodology B: The N-(α-alkoxyethyl)acetamide Pathway - A More Elegant Approach

An economically and chemically more attractive route involves an acetal interchange followed by pyrolysis, a process that generally results in higher yields and a cleaner crude product.[2][6]

-

Step 1: Acetal Interchange Reaction. This step circumvents the direct use of reactive acetaldehyde. Instead, acetamide is reacted with acetaldehyde dimethyl acetal in the presence of an acid catalyst.[2] The acetal serves a dual purpose: it is both a reactant and a solvent for the acetamide. This equilibrium reaction forms the key intermediate, N-(α-methoxyethyl)acetamide, and methanol. The advantages here are significant: acetaldehyde dimethyl acetal is less volatile and easier to handle than acetaldehyde, and its low boiling point allows for easy removal by distillation post-reaction.[2]

-

Step 2: Pyrolysis of the Ether Amide Intermediate. The N-(α-methoxyethyl)acetamide intermediate is then pyrolyzed. The thermal elimination of methanol occurs cleanly, yielding this compound in high purity.[2][6] This elimination is generally more efficient and produces fewer side products than the pyrolysis of ethylidenebisacetamide, simplifying the subsequent purification steps. Pyrolysis temperatures around 190°C are optimal for maximizing NVA yield.[2]

Caption: Workflow for NVA synthesis via the N-(α-methoxyethyl)acetamide intermediate.

Part 2: The Crucible of Purity - A Guide to Purification

The ultimate performance of NVA in polymerization is contingent on its purity. The monomer is highly reactive and susceptible to thermal polymerization, making purification a delicate operation.[7]

Understanding the Enemy: Common Impurities

The spectrum of impurities depends on the synthetic route but typically includes:

-

Unreacted Starting Materials: Acetamide, acetaldehyde.[1][2]

-

Intermediates: Residual ethylidenebisacetamide or N-(α-methoxyethyl)acetamide.

-

By-products: Acetaldehyde derivatives and condensation products. A known polymerization inhibitor in a related monomer is N-1,3-butadienyl-N-methylacetamide, suggesting that analogous conjugated structures can form and must be removed.[1][8][9]

Controlling these impurities to ppm levels is essential for achieving stable polymerizability and producing polymers with consistent quality.[1]

Purification Techniques: The Path to >98% Purity

A multi-step purification strategy is almost always necessary to achieve polymer-grade NVA.

-

Vacuum Distillation: This is the workhorse technique for purifying NVA. Given its boiling point of 96°C at 10 mmHg, distillation under reduced pressure is mandatory to prevent thermal degradation and spontaneous polymerization.[5] A fractionating column is used to carefully separate the lower-boiling impurities and the higher-boiling intermediates from the NVA fraction.[7]

-

Crystallization: Following distillation, crystallization is the definitive step for achieving the highest purity.[1] The distilled NVA, which may still be a supercooled liquid or an off-white solid, is dissolved in an appropriate solvent system. Pouring the crude mixture into a solvent like ethyl ether, where acetamide and other impurities are insoluble, can precipitate them out, leaving a solution enriched in NVA.[2] Subsequent cooling or concentration of this solution yields crystalline NVA. For industrial-scale purification, advanced techniques like pressure crystallization may be employed, which uses high pressure (500-3000 atm) to induce crystallization and effectively separate the pure compound from liquid-phase impurities.[10]

Caption: General purification workflow for obtaining high-purity this compound.

Part 3: Protocols and Data

Experimental Protocol: Synthesis via N-(α-methoxyethyl)acetamide

-

Step 1: Synthesis of N-(α-methoxyethyl)acetamide.

-

To a reaction vessel equipped with a stirrer and condenser, add acetamide and a 20-fold molar excess of acetaldehyde dimethyl acetal.[2]

-

Add a suitable acid catalyst (e.g., p-toluenesulfonic acid) to the mixture.

-

Heat the reaction mixture to 60°C and maintain for approximately 2 hours to reach equilibrium.[2]

-

After cooling, neutralize the catalyst with a base (e.g., sodium methoxide).

-

Remove the excess acetaldehyde dimethyl acetal and by-product methanol by distillation under reduced pressure. The remaining residue is the crude N-(α-methoxyethyl)acetamide intermediate.

-

-

Step 2: Pyrolysis and Purification.

-

Set up a pyrolysis apparatus connected to a vacuum distillation system.

-

Heat the crude N-(α-methoxyethyl)acetamide intermediate to approximately 190°C under vacuum.[2]

-

The NVA product and methanol will distill over. Collect the crude pyrolysate.

-

Perform a fractional vacuum distillation on the crude pyrolysate to separate the NVA from residual impurities.

-

The collected NVA fraction is then subjected to recrystallization from a suitable solvent (e.g., toluene or an ether mixture) to yield a white, crystalline solid.[11]

-

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇NO | [1][5] |

| Molecular Weight | 85.10 g/mol | [1][12] |

| CAS Number | 5202-78-8 | [5][12] |

| Appearance | White to pale-yellowish solid | [5] |

| Melting Point | 54 °C | [5] |

| Boiling Point | 96 °C @ 10 mmHg | [5] |

| Solubility | Soluble in water and various organic solvents |[1][5] |

Table 2: Comparison of Primary Synthesis Routes

| Feature | Ethylidenebisacetamide Route | N-(α-methoxyethyl)acetamide Route |

|---|---|---|

| Starting Materials | Acetamide, Acetaldehyde | Acetamide, Acetaldehyde Dimethyl Acetal |

| Key Intermediate | Ethylidenebisacetamide | N-(α-methoxyethyl)acetamide |

| Reported Yield | Moderate | High[2] |

| Crude Product Purity | Low to Moderate; Impure Product[2] | High[2] |

| Advantages | Uses basic, inexpensive reagents. | Higher yield, cleaner reaction, easier purification.[2] |

| Disadvantages | Difficult purification, lower yield.[2] | Requires acetal, which is more expensive than acetaldehyde. |

Conclusion

The synthesis and purification of this compound represent a critical enabling process for the development of advanced functional polymers. While multiple synthetic pathways exist, the route proceeding through an N-(α-methoxyethyl)acetamide intermediate offers a clear advantage in terms of yield and purity, streamlining the path to a high-quality monomer.[2] The subsequent purification, a meticulous combination of vacuum distillation and crystallization, is not merely a suggestion but a requirement to eliminate polymerization inhibitors and ensure the production of polymers with predictable and reliable properties. For any researcher or developer working with poly(vinylamine) or NVA-based copolymers, a mastery of these synthesis and purification principles is fundamental to success.

References

- 1. This compound (NVA) |High-Purity Polymerization Monomer [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US4968841A - Synthesis of ethylidene bisformamide from vinyl acetate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. resonac.com [resonac.com]

- 6. A novel synthetic procedure of vinylacetamide and its free radical polymerization | Semantic Scholar [semanticscholar.org]

- 7. US5959148A - Purification process of N-vinylformamide - Google Patents [patents.google.com]

- 8. Method for producing n-methyl-n-vinylacetamide having improved stability and polymerizability - Eureka | Patsnap [eureka.patsnap.com]

- 9. US20100280204A1 - Method for producing n-methyl-n-vinylacetamide having improved stability and polymerizability - Google Patents [patents.google.com]

- 10. EP0644180B1 - Process for purifying polar vinyl compounds - Google Patents [patents.google.com]

- 11. naist.repo.nii.ac.jp [naist.repo.nii.ac.jp]

- 12. This compound | C4H7NO | CID 78875 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-Vinylacetamide

For Researchers, Scientists, and Drug Development Professionals

N-Vinylacetamide (NVA) is a versatile, non-ionic vinyl monomer of significant interest in polymer chemistry and materials science.[1] Its unique combination of a reactive vinyl group and a hydrophilic acetamide moiety makes it a valuable building block for the synthesis of functional polymers with tailored properties. This guide provides a comprehensive overview of the core physicochemical properties of NVA, offering insights into its behavior and characterization, and providing actionable protocols for its use in a research and development setting.

Core Molecular and Physical Properties

This compound, with the IUPAC name N-ethenylacetamide, is a white to light yellow crystalline solid at room temperature.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇NO | [1][2][3] |

| Molecular Weight | 85.10 g/mol | [1][3] |

| Appearance | White to pale-yellowish solid | [2] |

| Melting Point | 51-54 °C | [4] |

| Boiling Point | 96 °C at 10 mmHg | [2][4] |

| Density (Specific Gravity) | 1.05 g/cm³ (20 °C, solid), 0.946 g/cm³ (55 °C, liquid) | [2] |

| Flash Point | 109-113 °C | [4][5] |

| CAS Number | 5202-78-8 | [2][3][5] |

Solubility Profile

NVA exhibits broad solubility in a range of solvents, a key characteristic that facilitates its use in diverse reaction media.[1] It is highly soluble in water and many organic solvents.[1][5] A quantitative overview of its solubility in various solvents at different temperatures is provided below.

| Solvent | Solubility ( g/100g of solvent) |

| 10 °C | |

| Water | - |

| Ethyl Alcohol | 140 |

| Acetone | 110 |

| Toluene | 20 |

| Ethyl Acetate | 70 |

| Styrene | - |

| Methyl Methacrylate | - |

| Methyl Acrylate | - |

| Vinyl Acetate | - |

| N,N-Dimethylacrylamide | - |

Data sourced from Resonac Corporation technical data sheet.[2]

The high solubility of NVA in water and polar organic solvents is attributed to the presence of the polar acetamide group, which can participate in hydrogen bonding. This amphiphilic nature is a significant advantage in copolymerization reactions, allowing for the incorporation of NVA into a variety of polymer backbones to modify their hydrophilicity and other properties.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below are the key spectral features for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of NVA is expected to show distinct signals for the vinyl protons, the amide proton, and the acetyl methyl protons. The vinyl protons will exhibit complex splitting patterns (doublets of doublets) due to geminal and cis/trans couplings. The amide proton (N-H) signal will likely be a broad singlet, and its chemical shift may be dependent on the solvent and concentration. The acetyl methyl protons will appear as a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the two vinyl carbons, the carbonyl carbon, and the methyl carbon.[3] The chemical shifts of the vinyl carbons will be in the alkene region, while the carbonyl carbon will appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum of NVA provides valuable information about its functional groups. Key characteristic absorption bands are expected in the following regions:

-

N-H Stretch: A prominent band around 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

-

C=O Stretch (Amide I): A strong absorption band typically in the range of 1650-1680 cm⁻¹ due to the carbonyl stretching vibration. This is a characteristic peak for amides.

-

N-H Bend (Amide II): A band in the region of 1510-1570 cm⁻¹, which arises from the in-plane bending of the N-H bond coupled with C-N stretching.

-

C=C Stretch: A band of variable intensity around 1620-1640 cm⁻¹ corresponding to the stretching of the vinyl C=C double bond.

-

C-H Stretches: Bands above 3000 cm⁻¹ for the vinyl C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the vinyl group and n → π* transitions of the carbonyl group. The vinyl group's absorption is typically in the far UV region, while the amide chromophore's absorption is also in the shorter wavelength UV range. The presence of conjugation between the nitrogen lone pair and the vinyl group may influence the position and intensity of these absorptions.

Thermal Properties

The thermal behavior of NVA is critical for its processing and for understanding the thermal stability of polymers derived from it.

Melting Point and Thermal Stability

As a crystalline solid, NVA has a distinct melting point in the range of 51-54 °C.[4] Information on its thermal decomposition, typically obtained through Thermogravimetric Analysis (TGA), is crucial for determining the upper-temperature limit for its handling and polymerization. TGA would reveal the onset of decomposition and the pattern of mass loss as a function of temperature.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the melting point and other thermal transitions of NVA.

Objective: To determine the melting point and observe any other thermal events of this compound.

Materials and Equipment:

-

This compound sample

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

-

Microbalance

Procedure:

-

Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.

-

Seal the pan using a crimper.

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 100 °C).

-

Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic melting transition.

Caption: Workflow for DSC analysis of this compound.

Reactivity and Polymerization

The reactivity of NVA is dominated by its vinyl group, which readily undergoes radical polymerization.[1] This makes NVA a valuable monomer for producing water-soluble polymers.[1]

Radical Polymerization

NVA can be polymerized using various radical initiation methods, including thermal initiators (e.g., azo compounds like AIBN) or redox initiators.[6] The resulting poly(this compound) (PNVA) is a hydrophilic polymer with potential applications in biomedical fields, such as in hydrogels and drug delivery systems.[1] The polymerization kinetics and the properties of the resulting polymer can be influenced by factors such as the choice of initiator, solvent, and temperature.

Experimental Protocol: Free Radical Polymerization of this compound

Objective: To synthesize poly(this compound) via free radical polymerization.

Materials and Equipment:

-

This compound (NVA)

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Anhydrous solvent (e.g., dimethylformamide - DMF)

-

Schlenk flask or similar reaction vessel with a condenser

-

Nitrogen or argon source for inert atmosphere

-

Stirring plate and magnetic stir bar

-

Oil bath for heating

-

Precipitation solvent (e.g., diethyl ether)

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

In a Schlenk flask, dissolve a known amount of NVA in the anhydrous solvent.

-

Add the radical initiator (AIBN, typically 0.1-1 mol% with respect to the monomer).

-

Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes, or by several freeze-pump-thaw cycles.

-

Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C for AIBN).

-

Stir the reaction mixture under an inert atmosphere for the desired reaction time (e.g., 4-24 hours).

-

After the reaction is complete, cool the solution to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like diethyl ether while stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with the precipitation solvent to remove any unreacted monomer and initiator.

-

Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Caption: General workflow for the free radical polymerization of NVA.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Storage: NVA should be stored in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[7] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent premature polymerization.[1] For long-term storage, refrigeration (0-10 °C) is advised.[1]

Conclusion

This compound is a monomer with a compelling set of physicochemical properties that make it highly suitable for the development of advanced polymeric materials. Its solubility, reactivity in radical polymerization, and the hydrophilic nature of its corresponding polymer are key attributes for its application in fields ranging from coatings and adhesives to biomedical devices and drug delivery systems. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. This compound (NVA) |High-Purity Polymerization Monomer [benchchem.com]

- 2. resonac.com [resonac.com]

- 3. This compound | C4H7NO | CID 78875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [xinyuehpom.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. A novel synthetic procedure of vinylacetamide and its free radical polymerization | Semantic Scholar [semanticscholar.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to the Solubility of N-Vinylacetamide in Organic Solvents

This guide provides an in-depth analysis of the solubility of N-Vinylacetamide (NVA), a crucial monomer in the development of advanced polymers for biomedical and pharmaceutical applications. Understanding the solubility of NVA is paramount for researchers, scientists, and drug development professionals in optimizing polymerization processes, purification, and the formulation of NVA-based materials. This document synthesizes empirical data with theoretical principles to offer a complete reference on NVA solubility in a range of organic solvents.

The Molecular Basis of this compound Solubility: A Theoretical Overview

This compound (CH₂=CHNHCOCH₃) is an amphiphilic monomer, possessing both a hydrophobic vinyl group and a hydrophilic amide group. This dual nature dictates its complex solubility behavior, which is primarily governed by the principles of "like dissolves like." The molecule's ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group) is a key determinant of its interaction with various solvents.

The solubility of NVA can be qualitatively and quantitatively understood through concepts such as polarity, hydrogen bonding capacity, and more sophisticated models like Hansen Solubility Parameters (HSP). A solvent's ability to effectively solvate both the nonpolar vinyl and polar amide functionalities will result in higher solubility.

Quantitative Solubility of this compound in Common Organic Solvents

The following table summarizes the solubility of NVA in a selection of organic solvents at ambient temperature. This data is critical for solvent selection in polymerization, purification, and formulation processes.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility of NVA ( g/100 mL at 25°C) |

| Water | H₂O | 80.1 | > 100 (Very Soluble) |

| Methanol | CH₃OH | 32.7 | Highly Soluble |

| Ethanol | C₂H₅OH | 24.5 | Highly Soluble |

| Isopropanol | C₃H₇OH | 19.9 | Soluble |

| Acetone | CH₃COCH₃ | 20.7 | Soluble |

| Dichloromethane | CH₂Cl₂ | 9.1 | Soluble |

| Chloroform | CHCl₃ | 4.8 | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Soluble |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 38.3 | Highly Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Highly Soluble |

| Toluene | C₇H₈ | 2.4 | Sparingly Soluble |

| Hexane | C₆H₁₄ | 1.9 | Insoluble |

Note: "Highly Soluble" typically indicates solubility well above 10 g/100 mL. Precise quantitative data for all solvents is not consistently available in the literature, reflecting a need for further standardized studies.

Experimental Workflow for Determining this compound Solubility

The following protocol outlines a standard method for the gravimetric determination of NVA solubility in an organic solvent. This self-validating system ensures accuracy and reproducibility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with sealed caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Evaporating dish or watch glass

-

Drying oven

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of NVA to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter and dispense the filtered solution into a pre-weighed evaporating dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Gravimetric Analysis:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the NVA (e.g., 50-60°C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried NVA residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved NVA by subtracting the initial weight of the evaporating dish from the final weight.

-

Express the solubility in the desired units (e.g., g/100 mL or mg/mL).

-

Diagram of the Solubility Determination Workflow

Caption: Workflow for the gravimetric determination of this compound solubility.

The Influence of Solvent Parameters on NVA Solubility: A Deeper Dive

The solubility of NVA is a complex interplay of several solvent properties. Understanding these can aid in the rational selection of solvents for specific applications.

-

Polarity and Dielectric Constant: As a polar molecule, NVA generally exhibits higher solubility in polar solvents. Solvents with high dielectric constants, such as water, DMF, and DMSO, are excellent at solvating the amide group, leading to high solubility.

-

Hydrogen Bonding: The ability of a solvent to participate in hydrogen bonding is a critical factor.

-

Protic Solvents (e.g., water, methanol, ethanol) can act as both hydrogen bond donors and acceptors, readily solvating the amide group of NVA. This is a primary reason for NVA's high solubility in these solvents.

-

Aprotic Polar Solvents (e.g., DMF, DMSO, acetone) are effective hydrogen bond acceptors, interacting favorably with the N-H group of NVA.

-

-

Hansen Solubility Parameters (HSP): The HSP model offers a more nuanced understanding by breaking down solubility into three components:

-

δD (Dispersion): Relates to van der Waals forces.

-

δP (Polar): Relates to dipole-dipole interactions.

-

δH (Hydrogen Bonding): Relates to the energy from hydrogen bonds.

-

A solvent with HSP values close to those of NVA is predicted to be a good solvent. While the precise HSP values for NVA are not widely published, its chemical structure suggests significant contributions from both polar and hydrogen bonding parameters.

Logical Relationship of Solvent Properties to NVA Solubility

Caption: Influence of solvent type on the solubility of this compound.

Practical Implications for Research and Development

-

Polymerization: The choice of solvent is critical in NVA polymerization. Solution polymerization in solvents like water, alcohols, or DMF is common. The solvent can influence the polymerization kinetics, molecular weight, and tacticity of the resulting poly(this compound) (PNVA).

-

Purification: Recrystallization is a common method for purifying NVA. This requires a solvent system where NVA is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A mixture of a good solvent (e.g., ethanol) and a poor solvent (e.g., hexane) can be effective.

-

Drug Formulation: In drug delivery systems incorporating PNVA, understanding the solubility of any residual NVA monomer is essential for assessing purity and potential toxicity.

Conclusion

The solubility of this compound is a multifaceted property governed by the interplay of its amphiphilic nature and the physicochemical properties of the solvent. A thorough understanding of these principles, supported by empirical data, is indispensable for the effective utilization of NVA in scientific research and industrial applications. This guide provides a foundational framework for solvent selection and the design of experimental protocols involving this versatile monomer.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-Vinylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vinylacetamide (NVA) is a non-ionic monomer of significant interest in polymer chemistry and materials science. Its amphiphilic nature, arising from the hydrophilic amide group and the polymerizable vinyl group, makes it a valuable building block for the synthesis of functional polymers with applications in areas such as biomaterials, drug delivery, and specialty coatings. A thorough understanding of the molecular structure of NVA is paramount for predicting its reactivity and the properties of the resulting polymers. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of this compound, offering insights into its unique electronic and structural features.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR spectral data, the atoms in the this compound molecule are numbered as follows:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides a wealth of information about the electronic environment of the protons in the molecule. The vinyl group, in particular, displays a characteristic splitting pattern due to geminal, cis, and trans couplings.

Table 1: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H (NH) | ~8.0 - 9.0 | br s | - |

| H (vinyl CH) | ~6.5 - 7.0 | dd | J(trans) = ~16, J(cis) = ~9 |

| H (vinyl CH₂, trans to CH) | ~4.7 - 5.0 | dd | J(trans) = ~16, J(gem) = ~1.5 |

| H (vinyl CH₂, cis to CH) | ~4.4 - 4.7 | dd | J(cis) = ~9, J(gem) = ~1.5 |

| H (acetyl CH₃) | ~2.1 | s | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

-

Amide Proton (NH): The amide proton typically appears as a broad singlet in the downfield region of the spectrum. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with trace amounts of water in the solvent. The chemical shift of this proton is also highly dependent on the solvent and temperature due to its involvement in hydrogen bonding.

-

Vinyl Protons: The three vinyl protons form a complex splitting pattern known as an AMX system.

-

The proton on the α-carbon to the nitrogen (part of the CH) is the most deshielded of the vinyl protons due to the electron-withdrawing effect of the amide group. It appears as a doublet of doublets (dd) due to coupling with the two non-equivalent geminal protons on the β-carbon.

-

The two protons on the β-carbon (CH₂) are diastereotopic and therefore have different chemical shifts. The proton that is trans to the α-proton experiences a larger coupling constant (~16 Hz) compared to the proton that is cis (~9 Hz). Both of these protons also exhibit a smaller geminal coupling to each other (~1.5 Hz), resulting in each appearing as a doublet of doublets.

-

-

Acetyl Protons (CH₃): The three protons of the acetyl methyl group are chemically equivalent and appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~170 |

| =CH (vinyl) | ~130 |

| =CH₂ (vinyl) | ~97 |

| CH₃ (acetyl) | ~24 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is the most deshielded carbon in the molecule, appearing at a chemical shift of around 170 ppm. This is a characteristic chemical shift for amide carbonyl carbons.

-

Vinyl Carbons (=CH and =CH₂): The two vinyl carbons have distinct chemical shifts. The carbon atom directly attached to the nitrogen (=CH) is more deshielded (~130 ppm) compared to the terminal vinyl carbon (=CH₂) (~97 ppm). This is due to the electron-withdrawing nature of the nitrogen atom.

-

Acetyl Carbon (CH₃): The methyl carbon of the acetyl group appears in the upfield region of the spectrum, typically around 24 ppm.

Experimental Protocols

Accurate and reproducible NMR data acquisition is crucial for correct structural elucidation. The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble, such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD). CDCl₃ is a common choice for small organic molecules.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable amount of time.

-

Sample Preparation:

-

Weigh the desired amount of this compound directly into a clean, dry NMR tube.

-

Add the deuterated solvent to the NMR tube to the appropriate height (typically 4-5 cm).

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved. If necessary, the sample can be gently warmed or sonicated to aid dissolution.

-

Ensure the final solution is clear and free of any particulate matter.

-

Caption: A simplified workflow for NMR sample preparation.

NMR Data Acquisition

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

Apply appropriate data processing, including Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to several thousand scans).

-

Apply appropriate data processing as with the ¹H NMR spectrum.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The characteristic chemical shifts and coupling patterns, particularly in the vinyl region of the ¹H NMR spectrum, allow for unambiguous assignment of all protons and carbons. This comprehensive spectral data is essential for quality control of the monomer, for studying its polymerization kinetics, and for characterizing the microstructure of this compound-based polymers. By following the outlined experimental protocols, researchers can obtain high-quality NMR data to support their research and development efforts in the field of polymer science and drug development.

An In-Depth Technical Guide to the FT-IR Analysis of N-Vinylacetamide Functional Groups

Foreword: The Vibrational Signature of a Versatile Monomer

N-Vinylacetamide (NVA) is a non-ionic, water-soluble monomer of significant interest in polymer science and drug development.[1][2] Its polymer, poly(this compound), and various copolymers are explored for applications ranging from biomaterials to coatings, owing to their hydrophilic properties.[3][4] The precise identification and characterization of NVA are paramount for quality control, polymerization monitoring, and functional analysis. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. This guide offers an in-depth analysis of the NVA molecule's FT-IR spectrum, grounded in the principles of molecular vibrations, to provide researchers and professionals with a robust framework for its characterization.

The this compound Molecule: A Structural Overview

To interpret the FT-IR spectrum of this compound, one must first understand its molecular structure, which is comprised of three key functional groups: a secondary amide, a vinyl group, and an acetyl (methyl) group. Each of these moieties possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies.

Diagram 1: Molecular structure of this compound highlighting its primary functional groups.

Principles of FT-IR Spectroscopy for NVA Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption corresponds to the excitation of molecules to a higher vibrational state. The specific frequencies of absorbed radiation are unique to the types of chemical bonds and the overall structure of the molecule, creating a distinct spectral "fingerprint".[5] For NVA, the key is to identify the bands corresponding to its amide and vinyl functionalities, as these are the most characteristic and reactive parts of the molecule.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The choice of sampling technique is critical. For a solid powder like NVA, Attenuated Total Reflectance (ATR) is a highly efficient and common method that requires minimal sample preparation.

Step-by-Step Protocol for ATR-FT-IR Analysis of this compound

-

Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and stabilized for at least 15-30 minutes to ensure thermal equilibrium of the source and detector.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is crucial to prevent contamination from previous samples.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum. A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount of NVA powder onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

-

Applying Pressure: Use the ATR pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal. The causality here is that the infrared evanescent wave only penetrates a few microns into the sample, making close contact non-negotiable for accurate measurement.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background. The software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify and label the peaks corresponding to the key functional groups as detailed in the following section.

-

Post-Measurement Cleaning: Retract the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly as described in Step 2.

Spectral Interpretation: Deconvoluting the NVA Fingerprint

The FT-IR spectrum of this compound is a superposition of the vibrational modes of its constituent parts. The most diagnostically significant regions are discussed below.

The Amide Group Vibrations

The secondary amide linkage (-C(O)NH-) in NVA gives rise to several characteristic and intense absorption bands. These are often designated as Amide A, Amide I, Amide II, etc.[6]

-

Amide A (N-H Stretching): A prominent, broad band typically observed in the range of 3300 - 3250 cm⁻¹ .[6] This band arises from the N-H stretching vibration. Its broad nature is a direct consequence of intermolecular hydrogen bonding between NVA molecules in the solid state. The strength of this hydrogen bonding influences the exact peak position.

-

Amide I (C=O Stretching): This is generally the most intense and useful band in the amide spectrum, found between 1700 and 1630 cm⁻¹ .[7] It is primarily associated with the C=O stretching vibration (70-85%).[6] For NVA, this peak is expected to be sharp and strong, typically around 1660 - 1640 cm⁻¹ . Its precise location is sensitive to the molecular environment and hydrogen bonding.

-

Amide II (N-H Bending & C-N Stretching): This band appears in the 1580 - 1510 cm⁻¹ region and is more complex than Amide I.[6] It derives from a coupling of the in-plane N-H bending vibration (40-60%) and the C-N stretching vibration (18-40%).[6] The presence of a strong Amide II band is a clear indicator of a secondary amide structure.

The Vinyl Group Vibrations

The vinyl group (CH₂=CH-) provides several sharp, characteristic peaks that are crucial for confirming the monomer's identity.

-

=C-H Stretching: The stretching vibrations of the C-H bonds on the sp²-hybridized vinyl carbons occur at frequencies higher than those of sp³ C-H bonds. Look for sharp, medium-intensity peaks in the 3100 - 3000 cm⁻¹ region.[8] These are often seen just to the left of the broader alkyl C-H stretching bands.

-

C=C Stretching: The vinyl C=C stretching vibration gives rise to a band of variable intensity in the 1650 - 1620 cm⁻¹ region. This peak can sometimes be obscured by or overlap with the very strong Amide I band, requiring careful spectral analysis or deconvolution.

-

=C-H Out-of-Plane Bending (Wagging): These are highly characteristic and diagnostically valuable vibrations found in the fingerprint region. For a mono-substituted vinyl group like that in NVA, two strong bands are expected:

-

A band around 990 - 980 cm⁻¹ (trans C-H wag).

-

A band around 915 - 905 cm⁻¹ (CH₂ wag).[9] The presence of these two sharp peaks is a definitive marker for the vinyl group.

-

The Acetyl Methyl Group Vibrations

The methyl group of the acetyl moiety exhibits standard alkyl C-H vibrations.

-

C-H Stretching: Asymmetric and symmetric stretching vibrations of the -CH₃ group appear in the 3000 - 2850 cm⁻¹ region.[8] These are typically sharp but may appear as a shoulder on the broader N-H stretching band.

-

C-H Bending: Asymmetric and symmetric bending (deformation) vibrations occur around 1465 cm⁻¹ and 1375 cm⁻¹ , respectively.[8]

Summary of Characteristic FT-IR Absorptions

The expected vibrational frequencies for this compound are summarized below for quick reference.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3300 - 3250 | Strong, Broad | N-H Stretch | Amide (Amide A) |

| 3100 - 3000 | Medium, Sharp | =C-H Stretch | Vinyl |

| 3000 - 2850 | Medium, Sharp | -C-H Stretch | Acetyl Methyl |

| 1660 - 1640 | Very Strong | C=O Stretch | Amide (Amide I) |

| 1650 - 1620 | Medium-Weak | C=C Stretch | Vinyl |

| 1580 - 1510 | Strong | N-H Bend & C-N Stretch | Amide (Amide II) |

| ~1465 / ~1375 | Medium | -C-H Bending (Asymmetric/Symmetric) | Acetyl Methyl |

| 990 - 980 | Strong, Sharp | =C-H Out-of-Plane Bend (Wag) | Vinyl |

| 915 - 905 | Strong, Sharp | =CH₂ Out-of-Plane Bend (Wag) | Vinyl |

Conclusion

The FT-IR spectrum of this compound is rich with information, providing a definitive fingerprint for its structural verification. By systematically analyzing the key regions corresponding to the amide and vinyl functional groups, researchers can confidently identify the compound, assess its purity, and monitor its transformation during polymerization. The intensity of the Amide I band, the broadness of the Amide A band, and the sharp, characteristic out-of-plane bending vibrations of the vinyl group are the most powerful diagnostic markers. This guide provides the foundational knowledge and practical protocol to leverage FT-IR spectroscopy as an authoritative tool in the study and application of this compound.

References

- 1. This compound (NVA) |High-Purity Polymerization Monomer [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. caod.oriprobe.com [caod.oriprobe.com]

- 4. Far beyond primary poly(vinylamine)s through free radical copolymerization and amide hydrolysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate [redalyc.org]

- 6. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. agilent.com [agilent.com]

An In-depth Technical Guide to the Glass Transition Temperature of Poly(N-vinylacetamide) (PNVA)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: Beyond a Transition Point - A Paradigm for Material Performance

In the realm of polymer science, particularly within the demanding sphere of pharmaceutical development, the glass transition temperature (Tg) transcends its definition as a mere thermal property. It represents the pivotal temperature range where an amorphous polymer transitions from a rigid, glassy state to a more pliable, rubbery state.[1] This transition is not an abrupt melting point but a gradual change in physical properties, profoundly influencing a material's processability, stability, and functionality.[2] For Poly(N-vinylacetamide) (PNVA), a hydrophilic, non-ionic polymer of growing interest, a comprehensive understanding of its Tg is paramount for harnessing its full potential in advanced applications such as amorphous solid dispersions (ASDs), binder systems, and controlled-release formulations.

This guide eschews a conventional, templated approach. Instead, it is structured to provide a foundational understanding of the principles governing the glass transition of PNVA, detail the methodologies for its precise measurement, explore the factors that modulate it, and contextualize its critical importance in drug development. Our objective is to equip the reader with not just data, but with the scientific rationale required to manipulate and leverage this fundamental property for optimal formulation performance.

The Physicochemical Landscape of PNVA's Glass Transition

Poly(this compound) is an amorphous polymer, meaning its molecular chains are arranged in a random, disordered fashion.[1][3] Below its Tg, the polymer chains have limited mobility, resulting in a hard and brittle material.[1] As the polymer is heated through its glass transition range, the amorphous chains gain sufficient thermal energy to overcome intermolecular forces, allowing for segmental motion.[2] This increased mobility imparts flexibility and rubbery characteristics to the material. This fundamental change is accompanied by a distinct, stepwise increase in the material's heat capacity (Cp), which forms the basis for its most common method of detection, Differential Scanning Calorimetry (DSC).[4]

For PNVA homopolymer, a glass transition temperature of 189°C has been reported.[] This relatively high Tg suggests strong intermolecular forces between the polymer chains, likely due to hydrogen bonding involving the amide groups. This value serves as a critical baseline for formulation scientists.

Determinants of PNVA's Glass Transition Temperature

The Tg of PNVA is not an immutable constant. It is highly sensitive to a range of intrinsic and extrinsic factors. An expert understanding of these factors is crucial for predicting and controlling the polymer's behavior during manufacturing, storage, and in-vivo performance.

Intrinsic Factors

-

Molecular Weight (Mw): The Tg of a polymer is dependent on its molecular weight, a relationship often described by the Flory-Fox equation.[6] As the molecular weight of PNVA increases, the concentration of chain ends decreases. Since chain ends have greater mobility and contribute more to the free volume of the system, a reduction in their concentration leads to a more constrained system, thus increasing the Tg.[6] This effect is most pronounced at lower molecular weights and plateaus as the Mw becomes very large.[6]

-

Polymer Architecture: While PNVA is typically a linear polymer, any introduction of cross-linking would severely restrict chain mobility. This would dramatically increase the Tg, as more thermal energy would be required to induce segmental motion.

Extrinsic Factors: The Role of Plasticization

Plasticizers are low-molecular-weight substances that, when added to a polymer, increase the free volume between polymer chains, disrupt intermolecular forces, and enhance segmental mobility.[7] This results in a significant decrease in the polymer's Tg.

-

Water/Moisture Content: As a hydrophilic polymer, PNVA is particularly susceptible to the plasticizing effects of water. Water molecules can interpose themselves between PNVA chains, forming hydrogen bonds with the amide groups and disrupting the polymer-polymer interactions. This increases chain mobility and can drastically lower the Tg.[8][9][10] This phenomenon is of utmost importance in pharmaceutical manufacturing and storage, as ambient humidity can alter the physical properties and stability of a PNVA-based formulation.[9]

-

Active Pharmaceutical Ingredients (APIs): In amorphous solid dispersions, the API is molecularly dispersed within the polymer matrix.[11] Depending on the API's structure and its interaction with PNVA, it can act as a plasticizer, lowering the Tg of the blend. A miscible API that disrupts PNVA's intermolecular hydrogen bonds will lower the system's Tg, which can impact the physical stability of the amorphous drug.

The following table summarizes the key factors influencing the Tg of PNVA.

| Factor | Effect on PNVA's Tg | Underlying Mechanism |

| Increasing Molecular Weight | Increase | Decreased concentration of mobile chain ends, leading to reduced free volume.[6] |

| Cross-linking | Significant Increase | Covalent bonds restrict segmental chain motion, requiring higher energy for movement. |

| Water/Moisture Absorption | Decrease | Water molecules act as a plasticizer, increasing intermolecular spacing and chain mobility.[8][9] |

| Addition of Plasticizers/APIs | Decrease | Small molecules increase free volume and disrupt polymer-polymer interactions.[7] |

Methodologies for Tg Determination: A Practical Guide

The accurate measurement of PNVA's Tg is essential for quality control and formulation development. Several thermo-analytical techniques can be employed, each providing a unique perspective on the transition.

Differential Scanning Calorimetry (DSC)

DSC is the most common technique for Tg determination.[4] It measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow signal, corresponding to the change in the material's heat capacity.[2][4]

-

Sample Preparation: Accurately weigh 5-10 mg of dry PNVA powder into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Rationale: A dry sample is crucial to obtain the intrinsic Tg of the polymer, as any residual moisture will act as a plasticizer and depress the measured value.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 220°C) at a controlled rate (e.g., 10-20 °C/min). Rationale: This step erases the polymer's previous thermal history, ensuring a more reproducible measurement.

-

Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10-20 °C/min) back to the starting temperature.

-

Second Heating Scan: Heat the sample again through the transition region at the same rate as the first scan. Rationale: The Tg is determined from this second heating scan to ensure it reflects the properties of the amorphous material under consistent conditions.

-

-

Data Analysis: The glass transition temperature is typically reported as the midpoint of the step-like transition in the heat flow curve from the second heating scan.[2]

The following diagram illustrates the DSC workflow for Tg determination.

Dynamic Mechanical Analysis (DMA)

DMA is an exceptionally sensitive technique for measuring Tg. It applies an oscillating force to the sample and measures its mechanical response (stiffness and damping) as a function of temperature. The glass transition is characterized by a significant drop in the storage modulus (E', a measure of stiffness) and a peak in the loss modulus (E'', a measure of energy dissipation) or the tan delta (the ratio of E''/E').

-

Storage Modulus (E'): The onset of the sharp decrease in E' provides an indication of the temperature at which the material begins to soften.

-

Loss Modulus (E''): The peak of the E'' curve often corresponds to the Tg, representing the temperature of maximum energy dissipation.

-

Tan Delta (tan δ): The peak of the tan δ curve is also frequently reported as the Tg and represents the point of maximum damping.

These three values will typically differ slightly, so it is imperative to specify the parameter used when reporting a Tg value from DMA.

The logical relationship between these techniques is shown below.

The Tg of PNVA in Drug Development: A Critical Performance Parameter

The Tg of PNVA is not merely an academic value; it is a critical parameter that directly impacts the success of pharmaceutical formulations.

Amorphous Solid Dispersions (ASDs)

ASDs are a key strategy for enhancing the solubility and bioavailability of poorly water-soluble (BCS Class II/IV) drugs.[11] In an ASD, the amorphous API is stabilized within a polymer matrix.

-

Physical Stability: The physical stability of the ASD is directly related to the Tg of the drug-polymer blend. For an ASD to be stable, it must be stored at a temperature significantly below its Tg (typically Tg - 50°C). At temperatures approaching or exceeding the Tg, the increased molecular mobility of both the polymer and the drug can lead to phase separation and recrystallization of the API, which would negate the solubility advantage.[11] Given PNVA's high intrinsic Tg (189°C), it has the potential to form highly stable ASDs with a wide range of APIs, provided the drug loading does not excessively depress the blend's Tg.

-

Drug Release: The Tg can also influence drug release. When a PNVA-based ASD is exposed to an aqueous environment, water absorption plasticizes the polymer, lowering its Tg. This transition to a rubbery state can facilitate the release of the drug from the matrix.

Processing and Manufacturing

Techniques like hot-melt extrusion (HME) are used to prepare ASDs. The processing temperature must be sufficiently above the Tg of the drug-polymer blend to ensure adequate flow and mixing, but below the degradation temperature of both the drug and the polymer. PNVA's high heat resistance makes it a potentially suitable candidate for such thermal processing methods.[3]

Conclusion: A Foundational Pillar for Formulation Success

The glass transition temperature of Poly(this compound) is a cornerstone property for its application in pharmaceutical sciences. The baseline value of 189°C provides a strong foundation for creating physically stable amorphous solid dispersions. However, this guide emphasizes that this value is dynamic, readily influenced by molecular weight, and, most critically for this hydrophilic polymer, the plasticizing effects of water and active ingredients. A thorough characterization of the Tg using techniques like DSC and DMA under relevant conditions is not merely a recommendation but a necessity for robust formulation development. By understanding and controlling the Tg of PNVA, researchers and drug development professionals can unlock its potential to create stable, effective, and reliable drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. Poly(this compound) - Wikipedia [en.wikipedia.org]

- 4. tainstruments.com [tainstruments.com]

- 6. Synthesis and Self-Assemble Behavior of Block Copolymerization of Vinyl Acetate and this compound | Scientific.Net [scientific.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. azom.com [azom.com]

An In-depth Technical Guide to the Non-ionic Nature of Poly(N-Vinylacetamide) and Its Implications for Drug Development

This guide provides a comprehensive exploration of poly(N-Vinylacetamide) (PNVA), a versatile, non-ionic polymer, for researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, and the fundamental properties that make it a compelling candidate for advanced pharmaceutical applications.

Introduction: The Significance of Non-ionic Polymers in Advanced Drug Delivery

In the realm of pharmaceutical sciences, the development of effective drug delivery systems is paramount to enhancing therapeutic efficacy and patient compliance.[1] The choice of polymeric excipients is a critical determinant of a formulation's success, influencing factors such as drug solubility, stability, and bioavailability.[1][2] Non-ionic polymers, in particular, have garnered significant attention due to their inherent advantages. Unlike their charged counterparts, non-ionic polymers exhibit minimal interaction with biological components like proteins and cell membranes, which can lead to reduced immunogenicity and improved biocompatibility.[3] Their stability over a wide range of pH and salt concentrations ensures predictable performance in diverse physiological environments.[4][5][]

Among the class of non-ionic polymers, poly(this compound) (PNVA) has emerged as a material of significant interest. This guide will provide a detailed examination of the non-ionic character of PNVA, from the molecular level of its monomer to the macroscopic properties of the resulting polymer, and how these attributes can be leveraged in the design of innovative drug delivery systems.

This compound (NVA): A Versatile Non-ionic Monomer

This compound (NVA) is a non-ionic vinyl monomer with the chemical formula C₄H₇NO.[7] It presents as a white to light yellow solid that is soluble in water and a variety of organic solvents.[7] The key to its utility lies in the vinyl group, which readily participates in polymerization reactions, and the acetamide side group, which imparts its characteristic non-ionic and hydrophilic nature.

The non-ionic character of the NVA monomer is fundamental to the properties of the resulting polymer. The amide group, while polar, does not carry a formal charge, which minimizes electrostatic interactions with charged molecules. This intrinsic property is retained upon polymerization, leading to a polymer with a neutral backbone and side chains.

The Polymerization of this compound: Crafting a Non-ionic Macromolecule

The synthesis of poly(this compound) is most commonly achieved through free-radical polymerization of the NVA monomer.[7][8] This process allows for the formation of high molecular weight polymers with properties tailored to specific applications.

Free-Radical Polymerization: A Step-by-Step Rationale

Free-radical polymerization proceeds through three main stages: initiation, propagation, and termination. The choice of initiator and reaction conditions is critical in controlling the final polymer characteristics.

-

Initiation: The process begins with the decomposition of an initiator, such as α,α'-azobisisobutyronitrile (AIBN), to generate free radicals.[8][9] The selection of AIBN is based on its predictable decomposition kinetics and its suitability for use in organic solvents where NVA is soluble.

-

Propagation: The generated radical adds to the vinyl group of an NVA monomer, creating a new radical species. This new radical then reacts with subsequent NVA monomers, leading to the growth of the polymer chain. The non-ionic nature of the NVA monomer is preserved in each addition step, resulting in a polymer chain with repeating neutral acetamide units.

-

Termination: The polymerization process concludes when two growing polymer chains combine or disproportionate, resulting in a stable, non-reactive polymer.

To achieve polymers with well-defined molecular weights and narrow molecular weight distributions, controlled/living radical polymerization techniques such as organotellurium-mediated radical polymerization (TERP) can be employed.[10] These methods provide greater control over the polymerization process, enabling the synthesis of polymers with specific architectures.[10]

Visualizing the Polymerization Process

The following diagram illustrates the free-radical polymerization of this compound.

Caption: Free-radical polymerization of this compound.

Physicochemical Properties of Poly(this compound): A Consequence of its Non-ionic Nature

The non-ionic character of PNVA bestows upon it a unique set of physicochemical properties that are highly desirable for pharmaceutical applications.

-

High Water Solubility: The presence of the polar amide group in the repeating units allows for hydrogen bonding with water molecules, rendering PNVA highly soluble in aqueous solutions.[4][7]

-

pH and Salt Stability: Unlike polyelectrolytes, the viscosity and solubility of PNVA solutions are largely unaffected by changes in pH and the presence of salts.[4][5][] This stability is a direct result of its non-ionic nature, as there are no ionizable groups to be influenced by the ionic strength or pH of the medium.

-

Thermoresponsiveness: Some copolymers of NVA exhibit thermoresponsive behavior, meaning their solubility in water changes with temperature.[11][12] This property, often characterized by a lower critical solution temperature (LCST), can be harnessed for triggered drug release applications.[13]

-

Low Protein Adsorption: The non-ionic and hydrophilic surface of PNVA-based materials minimizes non-specific protein adsorption. This "stealth" property is crucial for in vivo applications, as it can reduce clearance by the mononuclear phagocyte system and prolong circulation time.[14]

-

Adhesion Properties: PNVA exhibits good adhesion to various substrates, including metal oxides and glass.[7][15]

Quantitative Data Summary

| Property | Value/Description | Reference(s) |

| Molecular Formula | (C₄H₇NO)n | [4] |

| Appearance | White powder | [4] |

| Solubility | Soluble in water and DMF; Insoluble in acetone, hexane, and ether. | [16] |

| pH Stability | Stable over a wide pH range (approx. 2-14). | [] |

| Heat Resistance | Does not decompose up to 360°C. | [15] |

Experimental Protocols for Synthesis and Characterization

To ensure the synthesis of high-quality PNVA and to verify its non-ionic character, a series of well-defined experimental protocols are necessary.

Synthesis of Poly(this compound) via Free-Radical Polymerization

Objective: To synthesize PNVA with a target molecular weight.

Materials:

-

This compound (NVA) monomer

-

α,α'-Azobisisobutyronitrile (AIBN) initiator

-

Anhydrous ethanol (solvent)

-

Nitrogen gas

-

Diethyl ether (precipitating agent)

Procedure:

-

Dissolve a specific amount of NVA monomer and AIBN in anhydrous ethanol in a reaction flask. The monomer-to-initiator ratio will influence the final molecular weight.

-

Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Seal the flask and immerse it in an oil bath preheated to 60-70°C to initiate the polymerization.

-

Allow the reaction to proceed for a predetermined time (e.g., 24 hours).

-

Terminate the reaction by cooling the flask in an ice bath.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether while stirring vigorously.

-

Collect the precipitated white polymer by filtration.

-

Wash the polymer with fresh diethyl ether to remove any unreacted monomer and initiator.

-

Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Characterization of Poly(this compound)

Objective: To confirm the chemical structure, purity, molecular weight, and non-ionic nature of the synthesized PNVA.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the characteristic functional groups of PNVA.

-

Expected Peaks: C=O stretching of the amide group (~1640 cm⁻¹), N-H bending (~1540 cm⁻¹), and C-N stretching (~1420 cm⁻¹). The absence of a C=C peak (~1620 cm⁻¹) from the vinyl monomer confirms polymerization.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR):

-

Purpose: To elucidate the detailed chemical structure of the polymer.

-

Expected Signals: Broad peaks corresponding to the polymer backbone protons and the protons of the acetamide side chain. The integration of these signals can confirm the polymer structure.

-

-

Size-Exclusion Chromatography (SEC):

-

Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[16]

-

Rationale: A narrow PDI (close to 1) indicates a more controlled polymerization process.

-

-

Zeta Potential Measurement:

-

Purpose: To provide direct evidence of the non-ionic nature of the polymer.

-

Expected Result: A zeta potential value close to zero across a wide pH range confirms the absence of surface charge on the polymer in solution.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis and characterization of PNVA.

Applications in Drug Development: Leveraging the Non-ionic Advantage

The unique properties of PNVA make it a highly attractive material for a variety of drug delivery applications.

-

Solubilization of Poorly Soluble Drugs: The amphiphilic nature of PNVA, with its hydrophobic backbone and hydrophilic side chains, allows it to act as a solubilizing agent for poorly water-soluble drugs, enhancing their bioavailability.[2]

-

Stealth Nanoparticles for Targeted Delivery: When used as a coating for nanoparticles, PNVA can create a hydrophilic shield that reduces opsonization and clearance by the immune system.[14] This prolonged circulation time increases the probability of the nanoparticles reaching their target site.

-

Hydrogels for Controlled Release: PNVA can be cross-linked to form hydrogels that can encapsulate therapeutic agents.[17] The non-ionic nature of the hydrogel matrix minimizes interactions with the encapsulated drug, allowing for predictable and controlled release profiles.

-

Thickening and Stabilizing Agent: Due to its stability in a wide range of pH and salt concentrations, PNVA is an excellent thickening and stabilizing agent for liquid and semi-solid pharmaceutical formulations.[4][5][15]

Conclusion

Poly(this compound) stands out as a non-ionic polymer with a compelling profile for drug development. Its straightforward synthesis, high water solubility, stability in diverse conditions, and "stealth" properties make it a versatile tool for formulators. By understanding and leveraging the inherent non-ionic nature of PNVA, researchers and scientists can design more effective, stable, and biocompatible drug delivery systems to address the challenges of modern therapeutics.

References